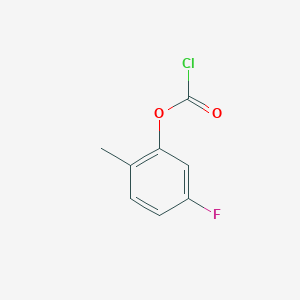
5-Fluoro-2-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further bonded to a chloroformate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 5-fluoro-2-methylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Fluoro-2-methylphenol+Phosgene→5-Fluoro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas in large quantities requires stringent safety measures due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to absorb the HCl produced.
Carboxylic Acids: Form mixed anhydrides in the presence of a base.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups or for derivatization.
Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of metabolites.
Pharmaceutical Research: Potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the fluorine atom and the methyl group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the benzyloxycarbonyl protecting group in organic synthesis.
Fluorenylmethyl Chloroformate (Fmoc-Cl): Used in peptide synthesis for introducing the Fmoc protecting group.
Uniqueness
5-Fluoro-2-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can affect its reactivity and the properties of the derivatives formed. This makes it a valuable reagent in specific synthetic applications where these substituents are beneficial.
Propiedades
Fórmula molecular |
C8H6ClFO2 |
|---|---|
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
(5-fluoro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(10)4-7(5)12-8(9)11/h2-4H,1H3 |
Clave InChI |
ISAGYWPJNXYLOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


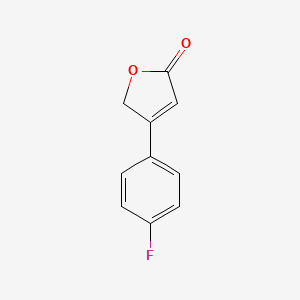
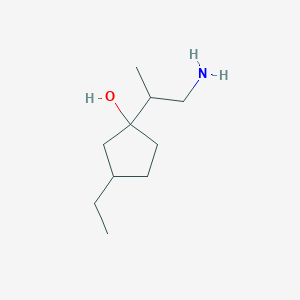
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
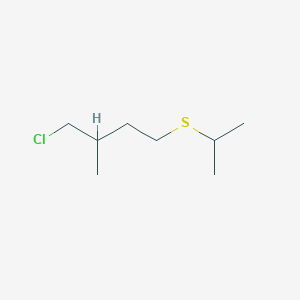
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
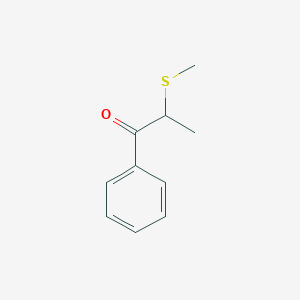
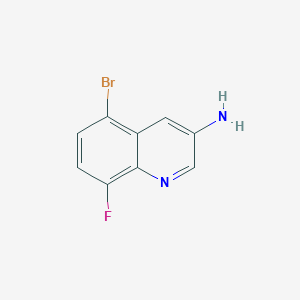
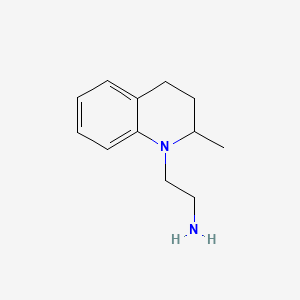
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
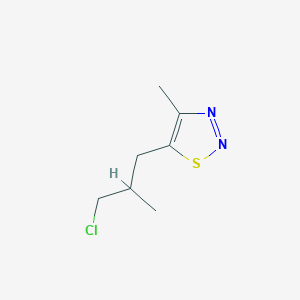
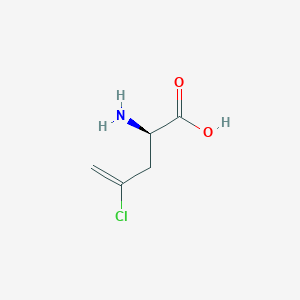

![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

